molecular formula C21H29N3O4 B2692345 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide CAS No. 1448063-31-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide

Cat. No. B2692345
CAS RN: 1448063-31-7
M. Wt: 387.48
InChI Key: DUTGCKAPYZQNDP-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a cyclopropyl group and a methyl group . The compound also contains a benzamide moiety, which is an amide derivative of benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclopropyl and methyl substituents, and the benzamide moiety. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an organic compound, “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide” could potentially undergo a variety of chemical reactions. These might include reactions at the pyrazole ring, the cyclopropyl group, the methyl group, or the benzamide moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Regioselective Synthesis of Pyrazoles : Research on pyrazole derivatives, like the synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole, showcases advanced methods for creating structurally diverse pyrazoles with potential applications in medicinal chemistry and materials science (Aly et al., 2017).

Novel Aromatic Polyimides : The development of new diamines and their polymerization with various anhydrides to create soluble and heat-resistant polyimides demonstrates the importance of such chemical frameworks in creating advanced materials for industrial applications (Butt et al., 2005).

Antimicrobial and Antiviral Activities

Thiopyrimidine and Thiazolopyrimidine Derivatives : Synthesis of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives with reported antimicrobial activities highlights the potential of such compounds in developing new antimicrobial agents (Hawas et al., 2012).

Anti-HIV-1 Screening : A study on N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides indicates their evaluation for anti-HIV-1 and cytotoxic activities, suggesting the role of pyrazole derivatives in therapeutic interventions against HIV (Aslam et al., 2014).

Material Science and Luminescence

Square-Planar Tetranuclear Silver and Gold Clusters : The synthesis of tetranuclear clusters using pyrazole-linked bis(N-heterocyclic carbene) ligands and their intense luminescence properties underscore the utility of such compounds in material science and optical applications (Chen & Z., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-26-18-10-15(11-19(27-6-2)20(18)28-7-3)21(25)22-13-16-12-17(14-8-9-14)24(4)23-16/h10-12,14H,5-9,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGCKAPYZQNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide

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